molecular formula C10H13NO B13912441 2,3-Dihydro-6-methoxy-1-methyl-1H-indole CAS No. 7556-48-1

2,3-Dihydro-6-methoxy-1-methyl-1H-indole

Cat. No.: B13912441
CAS No.: 7556-48-1
M. Wt: 163.22 g/mol
InChI Key: COKWSWGGWUDCPA-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-methoxy-1-methyl-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6-methoxy-1-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum production of the desired indole derivative.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-6-methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

2,3-Dihydro-6-methoxy-1-methyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6-methoxy-1-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-6-methoxy-1-methyl-1H-indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

7556-48-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-methoxy-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C10H13NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-4,7H,5-6H2,1-2H3

InChI Key

COKWSWGGWUDCPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=C(C=C2)OC

Origin of Product

United States

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